N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide
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Overview
Description
(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, ammonia, and various catalysts to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. This compound may exert its effects by binding to active sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, known for its role in plant growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its potential anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis and as a precursor to neurotransmitters.
Uniqueness
(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
835650-58-3 |
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Molecular Formula |
C19H25N5O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H25N5O4/c1-10(17(20)26)23-19(28)16(24-18(27)11(2)22-12(3)25)8-13-9-21-15-7-5-4-6-14(13)15/h4-7,9-11,16,21H,8H2,1-3H3,(H2,20,26)(H,22,25)(H,23,28)(H,24,27)/t10-,11-,16-/m0/s1 |
InChI Key |
QZZLYUVCWRWUCS-MMPTUQATSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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